molecular formula C11H22O7 B14445727 Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol CAS No. 77887-90-2

Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol

Cat. No.: B14445727
CAS No.: 77887-90-2
M. Wt: 266.29 g/mol
InChI Key: NHNOKPAENVEWDJ-UHFFFAOYSA-N
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Description

Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol is a compound that combines the properties of acetic acid and a macrocyclic ether. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The macrocyclic ether component, 1,4,7,10-tetraoxacyclotridecan-12-ol, is a cyclic compound containing oxygen atoms that can form stable complexes with various metal ions. This unique combination makes the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol typically involves the formation of the macrocyclic ether followed by the introduction of the acetic acid moiety. One common method is the cyclization of a linear precursor containing multiple oxygen atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired cyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to enhance yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product. The choice of raw materials and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol can undergo various chemical reactions, including:

    Oxidation: The acetic acid moiety can be oxidized to form carbon dioxide and water.

    Reduction: The compound can be reduced to form ethanol and other reduced products.

    Substitution: The hydroxyl group in the macrocyclic ether can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or amines can react with the hydroxyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetic acid moiety typically produces carbon dioxide and water, while reduction can yield ethanol. Substitution reactions can result in various substituted ethers or esters.

Scientific Research Applications

Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol has numerous applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Employed in studies of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol involves its ability to form stable complexes with metal ions. The oxygen atoms in the macrocyclic ether can coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis and in the development of diagnostic agents where metal ion coordination is crucial.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraoxacyclododecane: A similar macrocyclic ether with four oxygen atoms, used in similar applications.

    1,4,7,10-Tetraazacyclododecane: Contains nitrogen atoms instead of oxygen, used as a ligand in coordination chemistry.

    Crown Ethers: A class of compounds with multiple oxygen atoms forming a ring, known for their ability to complex with metal ions.

Uniqueness

Acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol is unique due to the presence of both acetic acid and a macrocyclic ether in its structure. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it versatile in various scientific and industrial applications.

Properties

CAS No.

77887-90-2

Molecular Formula

C11H22O7

Molecular Weight

266.29 g/mol

IUPAC Name

acetic acid;1,4,7,10-tetraoxacyclotridecan-12-ol

InChI

InChI=1S/C9H18O5.C2H4O2/c10-9-7-13-5-3-11-1-2-12-4-6-14-8-9;1-2(3)4/h9-10H,1-8H2;1H3,(H,3,4)

InChI Key

NHNOKPAENVEWDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1COCCOCC(COCCO1)O

Origin of Product

United States

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